1-Ethynyl-4-fluorobenzene (CAS: 766-98-3) is a highly versatile terminal arylalkyne characterized by its para-fluoro substituent, which imparts strong electron-withdrawing properties (-I effect) to the aromatic system. In industrial and advanced laboratory procurement, this compound is primarily selected over unsubstituted phenylacetylene to accelerate copper-catalyzed azide-alkyne cycloadditions (CuAAC), modulate the stereoregularity and kinetics of rhodium-catalyzed polymerizations, and introduce a highly stable ^19F NMR handle into cross-coupled products [1]. The fluorine atom increases the acidity of the terminal alkyne proton, facilitating the rapid formation of organometallic intermediates (such as copper acetylides) while offering minimal steric deviation from the hydrogen baseline[2]. Consequently, it is a critical precursor for synthesizing fluorinated diarylalkynes, megadalton poly(phenylacetylene)s, and functionalized triazoles where precise electronic tuning is required for downstream material or pharmaceutical performance.
Substituting 1-ethynyl-4-fluorobenzene with unsubstituted phenylacetylene or electron-rich analogs (e.g., 1-ethynyl-4-methoxybenzene) fundamentally alters processability and product architecture. In CuAAC click chemistry, the electron-withdrawing nature of the fluoro group significantly accelerates reaction rates compared to electron-donating or aliphatic alkynes, which can be sluggish under identical catalytic conditions [1]. In polymerization workflows, unsubstituted phenylacetylene is prone to forming branched polymer networks, whereas the para-fluoro derivative promotes the formation of strictly linear, stereoregular chains with ultra-high molecular weights [2]. Furthermore, in surface functionalization and photocatalyst decoration, substituting the fluoro group for heavier halogens (chloro or bromo) drastically shifts the work function and charge-transfer dynamics of the resulting material, meaning generic halogen substitution will fail to achieve targeted band-gap specifications [3].
The electronic properties of the terminal alkyne heavily dictate the rate of copper-catalyzed azide-alkyne cycloadditions. Studies demonstrate that 1-ethynyl-4-fluorobenzene reacts distinctively faster than electron-rich or aliphatic alkynes due to the electron-withdrawing fluorine facilitating the formation of the crucial organo-copper intermediate [1]. In comparative evaluations, 4-fluorophenylacetylene demonstrates superior reactivity profiles compared to derivatives like 2-methyl-4-methoxyphenylacetylene, ensuring rapid and high-yielding conversion to 1,4-disubstituted 1,2,3-triazoles without the need for harsh heating or excessive catalyst loading [2].
| Evidence Dimension | CuAAC reaction kinetics and intermediate formation |
| Target Compound Data | Distinctively fast conversion; highly reactive in forming organo-copper complexes |
| Comparator Or Baseline | Aliphatic alkynes (e.g., 1-octyne) and electron-rich alkynes (e.g., 2-methyl-4-methoxyphenylacetylene) exhibit sluggish or comparatively slower kinetics |
| Quantified Difference | Accelerated reaction rate driven by electron-withdrawing -I effect |
| Conditions | Ambient temperature CuAAC with heterogeneous or standard copper catalysts |
Procuring the fluoro-derivative ensures higher throughput and cleaner conversions in time-sensitive or sterically hindered click-chemistry conjugations.
When utilized as a monomer for rhodium(I)-catalyzed polymerization, 1-ethynyl-4-fluorobenzene exhibits significantly different behavior than the unsubstituted phenylacetylene baseline. Phenylacetylene derivatives with electron-withdrawing substituents in the para position polymerize faster than those with electron-donating groups [1]. More critically, while the polymerization of unsubstituted phenylacetylene yields branched polymers with deviations from linear behavior in high-molecular-weight regions, substituted derivatives like 1-ethynyl-4-fluorobenzene allow for the synthesis of strictly linear, stereoregular megadalton poly(phenylacetylene)s [1].
| Evidence Dimension | Polymer architecture and polymerization rate |
| Target Compound Data | Faster polymerization rate; yields linear, stereoregular megadalton polymers |
| Comparator Or Baseline | Unsubstituted phenylacetylene yields branched polymer networks; electron-donating analogs polymerize slower |
| Quantified Difference | Elimination of polymer branching; accelerated catalytic turnover |
| Conditions | Rhodium(I)-catalyzed polymerization using hemilabile N-functionalized phosphine ligands |
Material scientists must select the substituted monomer to guarantee linear polymer architectures required for advanced gas-permeable membranes and liquid crystals.
In phosphine-free, aqueous Sonogashira couplings, the electronic nature of the terminal alkyne must be carefully matched to the aryl halide. When coupling with an electron-rich aryl iodide (e.g., 4-iodoanisole), 1-ethynyl-4-fluorobenzene achieved an 81% yield over 2 hours. In direct contrast, the electron-rich comparator 1-ethynyl-4-methoxybenzene achieved a 91% yield in just 45 minutes (TOF 243 h^-1) under identical conditions[1]. This demonstrates that the electron-withdrawing nature of the fluoro group, while beneficial for CuAAC, can decelerate specific oxidative addition/transmetalation cycles in green media when paired with electron-rich electrophiles.
| Evidence Dimension | Sonogashira coupling yield and time |
| Target Compound Data | 81% yield in 120 minutes |
| Comparator Or Baseline | 1-ethynyl-4-methoxybenzene: 91% yield in 45 minutes |
| Quantified Difference | 10% lower yield and 2.6x longer reaction time for the fluoro-derivative |
| Conditions | Phosphine-free, copper-free Pd2(dba)3 catalysis in EtOH/H2O (3/1) at 80 °C with 4-iodoanisole |
Buyers designing green-chemistry Sonogashira workflows must account for this deceleration when pairing the fluoro-alkyne with electron-rich aryl halides, necessitating optimized catalyst selection.
1-Ethynyl-4-fluorobenzene is utilized as a molecular decorator to modulate the electronic structure of Cu2O photocatalysts. Density functional theory (DFT) and experimental studies reveal that the compound binds strongly to Cu2O {110} and {111} facets, with chemisorption energies of −2.16 eV and −4.32 eV, respectively [1]. However, when comparing the photocatalytic degradation efficiency of the resulting functionalized surfaces, the trend follows 4-bromoethynylbenzene > 4-chloroethynylbenzene > 1-ethynyl-4-fluorobenzene, due to the heavier halogens inducing stronger work function reductions and more favorable in-gap molecular states [1].
| Evidence Dimension | Photocatalytic enhancement and surface binding |
| Target Compound Data | Binding energy of -4.32 eV on Cu2O {111}; lowest relative photocatalytic enhancement among halogens |
| Comparator Or Baseline | 1-bromo-4-ethynylbenzene (4-BA) |
| Quantified Difference | 4-BA provides superior photocatalytic enhancement (methyl orange degradation) compared to the fluoro-derivative |
| Conditions | Cu2O surface decoration evaluated via DFT and ultraviolet photoelectron spectroscopy (UPS) |
Procurement for semiconductor functionalization must recognize that while the fluoro-derivative binds strongly, heavier halogens are required for maximum photocatalytic band-gap reduction.
Leveraging its distinctively fast reaction kinetics in CuAAC cycloadditions, 1-ethynyl-4-fluorobenzene is the optimal precursor for the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles. The electron-withdrawing fluorine accelerates the formation of the organo-copper intermediate, making it highly suitable for time-sensitive pharmaceutical library generation where aliphatic or electron-rich alkynes would result in sluggish conversions [1].
In advanced materials manufacturing, this compound is procured as a monomer for rhodium-catalyzed polymerizations. Unlike unsubstituted phenylacetylene, which tends to form branched networks, the para-fluoro substituted monomer ensures the production of strictly linear, stereoregular polymers with ultra-high molecular weights, which are critical for gas-permeable membranes and liquid crystal applications [2].
As a building block in Sonogashira cross-couplings, 1-ethynyl-4-fluorobenzene is used to synthesize fluorinated diarylalkynes for optoelectronics and medicinal chemistry. However, process chemists must carefully design the catalytic system, as its electron-deficient nature can slow down coupling rates with electron-rich aryl halides in green, phosphine-free media compared to its methoxy-substituted counterparts [3].
The strong chemisorption of 1-ethynyl-4-fluorobenzene (binding energy of -4.32 eV on {111} facets) makes it a stable molecular decorator for Cu2O surfaces. It is selected when a specific, moderate degree of electronic structure modulation and charge transfer dynamic tuning is required, differentiating it from heavier halogen analogs that induce more aggressive work function reductions [4].
Flammable;Irritant